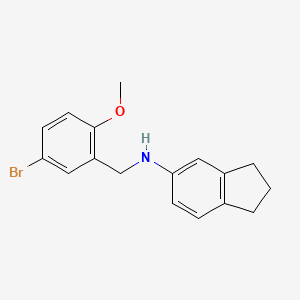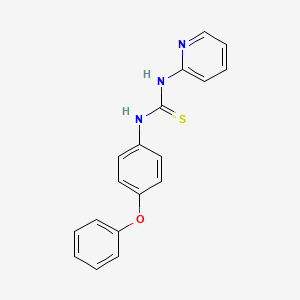
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Dicoumarol, is a natural compound derived from coumarin. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one inhibits vitamin K epoxide reductase by binding to its active site and preventing the conversion of vitamin K epoxide to vitamin K. This results in a decrease in the levels of vitamin K-dependent clotting factors, which leads to an anticoagulant effect.
Biochemical and Physiological Effects:
This compound has been shown to have anticoagulant, anti-inflammatory, and antioxidant effects. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a potent inhibitor of vitamin K epoxide reductase and can be used to study the role of vitamin K in blood coagulation. However, it has limitations in terms of its toxicity and potential side effects. It is important to use appropriate safety measures when working with this compound in the lab.
Direcciones Futuras
There are several future directions for research on 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one. One potential area of research is the development of new anticoagulant drugs based on the structure of this compound. Another area of research is the study of the anti-inflammatory and antioxidant effects of this compound in various disease models. Additionally, the potential use of this compound as a chemotherapeutic agent for cancer treatment warrants further investigation.
Conclusion:
In conclusion, this compound is a natural compound derived from coumarin that has unique properties and potential applications in scientific research. It is a potent inhibitor of vitamin K epoxide reductase and has been used to study the role of vitamin K in blood coagulation and to develop anticoagulant drugs. Further research on this compound is needed to fully understand its potential applications in various disease models.
Métodos De Síntesis
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one can be synthesized from coumarin through a series of chemical reactions. The first step involves the conversion of coumarin to 7-hydroxycoumarin, which is then converted to 7-hydroxy-4-methylcoumarin. The final step involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl acetoacetate to form this compound.
Aplicaciones Científicas De Investigación
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of vitamin K epoxide reductase, which is an essential enzyme involved in the blood coagulation process. This compound has been used to study the role of vitamin K in blood coagulation and to develop anticoagulant drugs.
Propiedades
IUPAC Name |
4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-6-13(16)18-14-10(3)12(5-4-11(8)14)17-7-9(2)15/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQYSKLDCHZYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)




![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
